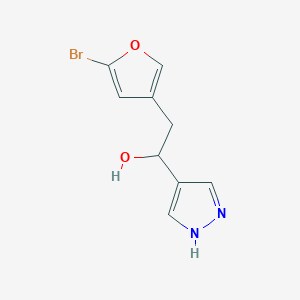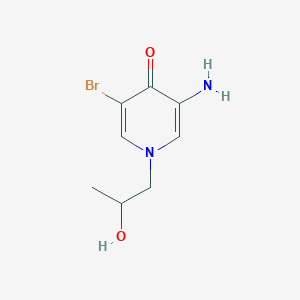![molecular formula C8H13ClN4 B13337664 2-chloro-N-[2-(dimethylamino)ethyl]pyrimidin-4-amine](/img/structure/B13337664.png)
2-chloro-N-[2-(dimethylamino)ethyl]pyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(2-Chloropyrimidin-4-yl)-N2,N2-dimethylethane-1,2-diamine is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are found in many natural products and synthetic drugs
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-Chloropyrimidin-4-yl)-N2,N2-dimethylethane-1,2-diamine typically involves nucleophilic aromatic substitution reactions. One common method involves the reaction of 2,4-dichloropyrimidine with N,N-dimethylethylenediamine. The reaction is usually carried out in an anhydrous solvent such as tetrahydrofuran (THF) at low temperatures (around -78°C) to ensure regioselectivity .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and efficient purification techniques, would be applied to produce this compound on an industrial scale.
化学反応の分析
Types of Reactions
N1-(2-Chloropyrimidin-4-yl)-N2,N2-dimethylethane-1,2-diamine undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the pyrimidine ring can be replaced by various nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include organolithium reagents and other nucleophiles.
Oxidation: Oxidizing agents such as 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) can be used.
Major Products
The major products formed from these reactions depend on the specific nucleophiles and conditions used. For example, nucleophilic substitution with N,N-dimethylethylenediamine results in the formation of N1-(2-Chloropyrimidin-4-yl)-N2,N2-dimethylethane-1,2-diamine .
科学的研究の応用
N1-(2-Chloropyrimidin-4-yl)-N2,N2-dimethylethane-1,2-diamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, particularly those with potential antibacterial and antimicrobial activities.
Biological Research: The compound is used in studies related to the binding affinity of pyrimidine derivatives with serotonin receptors, which are important in neurological research.
Industrial Applications: It can be used in the synthesis of other fine chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of N1-(2-Chloropyrimidin-4-yl)-N2,N2-dimethylethane-1,2-diamine involves its interaction with specific molecular targets. For instance, the compound’s pyrimidine ring can interact with serotonin receptor sites, enhancing binding affinity due to the electron-deficient nature of the pyrimidine ring . This interaction is crucial for its potential biological activities.
類似化合物との比較
Similar Compounds
2,4-Dichloropyrimidine: A precursor in the synthesis of N1-(2-Chloropyrimidin-4-yl)-N2,N2-dimethylethane-1,2-diamine.
N1-(2-Chloropyrimidin-4-yl)propane-1,3-diamine: Another pyrimidine derivative with similar structural features.
Uniqueness
N1-(2-Chloropyrimidin-4-yl)-N2,N2-dimethylethane-1,2-diamine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties
特性
分子式 |
C8H13ClN4 |
|---|---|
分子量 |
200.67 g/mol |
IUPAC名 |
N-(2-chloropyrimidin-4-yl)-N',N'-dimethylethane-1,2-diamine |
InChI |
InChI=1S/C8H13ClN4/c1-13(2)6-5-10-7-3-4-11-8(9)12-7/h3-4H,5-6H2,1-2H3,(H,10,11,12) |
InChIキー |
UCFIYCGRHQHCCZ-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCNC1=NC(=NC=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


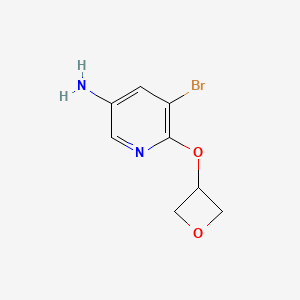
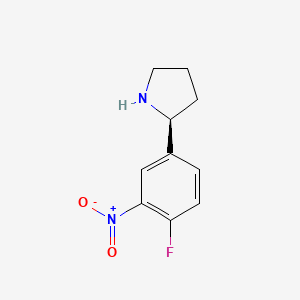
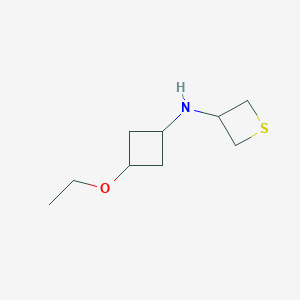
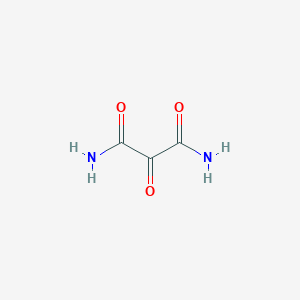
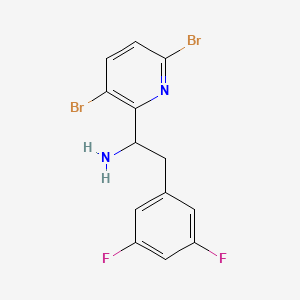
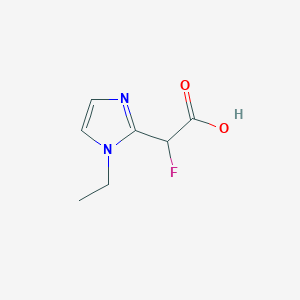
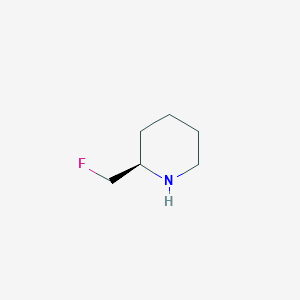
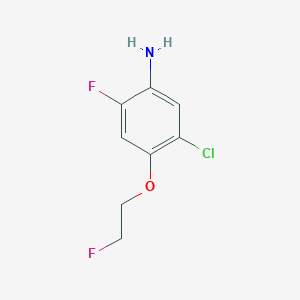
![5-(tert-Butyl)-5,6-dihydropyrrolo[3,4-c]pyrazol-4(2H)-one](/img/structure/B13337626.png)
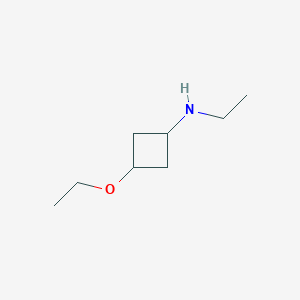
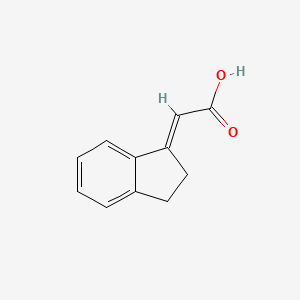
![(1R,6R)-3-Azabicyclo[4.1.0]heptan-1-ol](/img/structure/B13337657.png)
